molecular formula C13H12O3 B8728778 Methyl 4-(hydroxymethyl)naphthalene-1-carboxylate

Methyl 4-(hydroxymethyl)naphthalene-1-carboxylate

Cat. No.: B8728778
M. Wt: 216.23 g/mol
InChI Key: DDUCEEWYDOABBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(hydroxymethyl)naphthalene-1-carboxylate is a useful research compound. Its molecular formula is C13H12O3 and its molecular weight is 216.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H12O3

Molecular Weight

216.23 g/mol

IUPAC Name

methyl 4-(hydroxymethyl)naphthalene-1-carboxylate

InChI

InChI=1S/C13H12O3/c1-16-13(15)12-7-6-9(8-14)10-4-2-3-5-11(10)12/h2-7,14H,8H2,1H3

InChI Key

DDUCEEWYDOABBS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C2=CC=CC=C21)CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 4-hydroxymethylnaphthoic acid (10 g, 50 mmol), methanol (300 mL), and conc. H2 SO4 (2 mL) was refluxed overnight. The insolubles were filtered off and the filtrate was concentrated. The residue was taken up in ethyl acetate and washed with aqueous NaHCO3 (2×), brine, dried over MgSO4, and concentrated to give a yellow oil. Silica gel column chromatography using ethyl acetate/hexane (1/3) gave the desired product as a yellow oil (3.3 g, 35%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
[Compound]
Name
H2 SO4
Quantity
2 mL
Type
reactant
Reaction Step One
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
35%

Synthesis routes and methods II

Procedure details

To a solution of methyl 4-((acetyloxy)methyl)-1-naphthalenecarboxylate (3.91 g, 15.1 mmol) in methanol (20 ml) was added 1N aqueous sodium hydroxide solution (15.1 ml, 15.1 mmol), and the mixture was stirred at room temperature for 5 min. 1N Hydrochloric acid was added to the reaction solution (20 ml) and the mixture was extracted with ethyl acetate (50 ml×2). The extract was washed with saturated brine, dried over anhydrous magnesium sulfate and evaporated under reduced pressure. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=1:1) to give methyl 4-(hydroxymethyl)-1-naphthalenecarboxylate (2.78 g, 85%).
Name
methyl 4-((acetyloxy)methyl)-1-naphthalenecarboxylate
Quantity
3.91 g
Type
reactant
Reaction Step One
Quantity
15.1 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
20 mL
Type
reactant
Reaction Step Two

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